5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on similar triazole derivatives demonstrates a keen interest in synthesizing novel compounds with potential antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds exhibited moderate to good activity against test microorganisms (Bektaş et al., 2007). This study suggests a framework for evaluating the antimicrobial potential of related compounds, including the one .
Pharmacological Evaluation
Another facet of research on related compounds involves their pharmacological evaluation for therapeutic potential. For example, Amir et al. (2007) synthesized and evaluated 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives for their anti-inflammatory and analgesic potentials, with several compounds showing significant activity and low ulcerogenic index (Amir et al., 2007). Such studies indicate the therapeutic promise of triazole derivatives in treating inflammation and pain, which could extend to the compound in focus.
Antifungal Agents and ADMET Predictions
Research into the development of antifungal agents also encompasses triazole derivatives. Sangshetti et al. (2014) synthesized a novel series of triazole compounds, evaluating their antifungal activity and ADMET properties. One compound was notably potent against Candida albicans, suggesting the potential of triazole derivatives as antifungal agents (Sangshetti et al., 2014). This research highlights the relevance of triazole derivatives in developing new antifungal treatments, potentially applicable to the compound .
Conformational Analyses and Molecular Docking Studies
The structural and electronic properties of related compounds have been analyzed to understand their mechanism of action. Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing a 1,2,4-triazole moiety, including tautomeric properties, conformations, and anti-cancer activities through density functional theory and molecular docking. These studies provide insights into the molecular basis of the therapeutic action of triazole derivatives (Karayel, 2021).
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(3-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-5-17-22-21-25(23-17)20(26)19(28-21)18(15-7-6-8-16(10-15)27-4)24-11-13(2)9-14(3)12-24/h6-8,10,13-14,18,26H,5,9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWFQJZLRPXYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CC(CC(C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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